Home > Products > Screening Compounds P63003 > Cefixime impurity A
Cefixime impurity A - 1335475-08-5

Cefixime impurity A

Catalog Number: EVT-1478053
CAS Number: 1335475-08-5
Molecular Formula: C16H17N5O8S2
Molecular Weight: 471.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefixime Impurity A is a related substance found in Cefixime, a third-generation cephalosporin antibiotic. It is often referred to as a "ring-opened" impurity, indicating a structural change in the core cephalosporin ring system. [] These impurities can arise during the manufacturing process or upon degradation of the parent drug. Identifying and quantifying these impurities is crucial for ensuring the quality, safety, and efficacy of Cefixime formulations. [, ]

Cefixime

Compound Description: Cefixime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including urinary tract infections, bronchitis, and gonorrhea. [, , ]

Relevance: While the exact structure of "Cefixime Impurity A" is unknown, the term itself implies a direct structural relationship to Cefixime. Impurities in pharmaceutical production are often structurally similar byproducts of the synthesis process. [] Further, several papers focus on identifying impurities within Cefixime, suggesting a close structural link. [, , ]

Cefixime Trihydrate

Compound Description: Cefixime Trihydrate is a hydrated form of Cefixime, containing three water molecules per molecule of Cefixime. []

Relevance: The production of Cefixime Trihydrate emphasizes that Cefixime, and thus potentially "Cefixime Impurity A," can exist in various hydrated forms. [] This is relevant as impurities may arise from unintended hydration or dehydration during synthesis or storage.

Cefixime Methyl Ester

Compound Description: Cefixime Methyl Ester serves as a key intermediate in the synthesis of Cefixime. []

Relevance: The mention of Cefixime Methyl Ester highlights a direct synthetic precursor to Cefixime. [] It is plausible that incomplete reactions or side reactions involving this ester could lead to impurities structurally related to "Cefixime Impurity A."

7-Amino-3-vinyl-4-cephalosporanic acid (7-AVCA)

Compound Description: 7-AVCA is a crucial starting material for synthesizing various cephalosporin antibiotics, including Cefixime. []

Relevance: The use of 7-AVCA in Cefixime production suggests a shared structural core. [] It's likely that "Cefixime Impurity A," as an impurity potentially arising during synthesis, could retain structural elements from 7-AVCA.

Cefdinir and Cefaclor

Compound Description: Cefdinir and Cefaclor, alongside Cefixime, belong to the third-generation cephalosporin antibiotics. They are structurally similar and share a common mechanism of action. []

Relevance: The identification of β-lactam and ring-opened β-lactam impurities in Cefdinir and Cefaclor [] provides insight into potential impurity profiles within the broader cephalosporin class. Given the structural similarities within this class, similar impurities or degradation pathways could be relevant to understanding "Cefixime Impurity A."

Impurities A, B, C, D, and E in Cefixime

Compound Description: These impurities, specifically mentioned in the context of Cefixime according to British Pharmacopoeia standards, represent known byproducts or degradation products observed in Cefixime. []

Relevance: While their specific structures are not provided, the existence of these designated impurities within Cefixime [] highlights the potential for "Cefixime Impurity A" to be a known and characterized compound with established analytical methods for detection and quantification.

Source and Classification

Cefixime impurity A is classified as a degradation impurity. It is one of several known impurities that can form during the synthesis of cefixime or as a result of its degradation over time. The identification and quantification of this impurity are essential for ensuring the quality and safety of cefixime formulations. Various methods have been developed to detect and analyze this impurity, including high-performance liquid chromatography (HPLC) techniques that allow for both qualitative and quantitative assessments .

Synthesis Analysis

Methods and Technical Details

The synthesis of cefixime impurity A typically involves several chemical reactions starting from cefdinir, a related beta-lactam antibiotic. The process includes:

  1. Hydrolysis: The beta-lactam ring of cefdinir is hydrolyzed using an alkali to produce an intermediate compound.
  2. Acid Reaction: This intermediate is then reacted with an acid (such as formic acid or hydrochloric acid) to yield another intermediate.
  3. Protection of Amino Group: The amino group in the intermediate is protected using Boc anhydride.
  4. Bromination: The protected intermediate undergoes bromination with methyl bromoacetate.
  5. Deprotection: Finally, the Boc protecting group is removed using trifluoroacetic acid to yield cefixime impurity A .

Each step requires precise control over reaction conditions such as temperature and time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Cefixime impurity A has a chemical structure that can be represented by its molecular formula C16H19N3O7SC_{16}H_{19}N_{3}O_{7}S. The structure includes a beta-lactam ring, which is characteristic of cephalosporins, along with additional functional groups that differentiate it from the parent compound cefixime.

  • Molecular Weight: Approximately 395.4 g/mol.
  • Structural Features: The presence of a sulfonyl group and various hydroxyl functional groups contributes to its chemical reactivity and stability characteristics.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to elucidate the structure of cefixime impurity A .

Chemical Reactions Analysis

Reactions and Technical Details

Cefixime impurity A can undergo various chemical reactions typical of beta-lactam antibiotics:

  • Hydrolysis: This reaction leads to the breakdown of the beta-lactam ring, resulting in loss of antibacterial activity.
  • Degradation under Acidic/Basic Conditions: Under extreme pH conditions, cefixime impurity A may further degrade into other byproducts.
  • Reactions with Nucleophiles: The electrophilic sites in the structure can react with nucleophiles, potentially leading to new derivatives or degradation products.

The stability and reactivity profile of cefixime impurity A are critical for understanding its behavior in pharmaceutical formulations .

Mechanism of Action

Process and Data

Cefixime itself acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. While cefixime impurity A does not exhibit significant antibacterial activity compared to its parent compound, its formation can indicate instability in formulations. Monitoring its levels helps ensure that the therapeutic efficacy of cefixime remains intact during storage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefixime impurity A exhibits several physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, which is important for analytical methods like HPLC.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for beta-lactams.

Chemical properties include reactivity towards acids and bases, which can lead to degradation products if not properly controlled during formulation .

Applications

Scientific Uses

Cefixime impurity A is primarily used in analytical chemistry for:

  • Quality Control: Its detection is critical in ensuring that pharmaceutical formulations meet regulatory standards regarding impurities.
  • Research Studies: Understanding the formation pathways and stability profiles helps improve synthesis methods for cefixime and related compounds.
  • Stability Testing: Monitoring levels of this impurity during stability studies provides insights into the shelf-life and storage conditions required for cefixime formulations.
Introduction to Cefixime Impurity A

Definition and Pharmacopoeial Classification

Cefixime Impurity A (CAS: 1335475-08-5; alternative CAS: 1614255-90-1) is a structurally defined organic compound classified as a specified impurity in cefixime active pharmaceutical ingredients (APIs) and finished drug products according to major pharmacopoeial standards. The impurity is systematically named as α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid, with the molecular formula C₁₆H₁₇N₅O₈S₂ and molecular weight of 471.47 g/mol [1] [2]. Within the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) frameworks, it is designated as a "known impurity" requiring identification and quantification during stability testing and release analyses of cefixime-containing pharmaceuticals [3]. This classification mandates strict analytical monitoring throughout the drug development and manufacturing processes to ensure final product quality. The impurity typically appears in chromatographic analyses of cefixime samples subjected to thermal stress, with its relative retention time (RRT) approximately 0.8 compared to cefixime under standardized liquid chromatography conditions [3].

Table 1: Pharmacopoeial Specifications for Cefixime Impurity A

PharmacopoeiaDesignationMolecular FormulaAcceptance CriteriaReference Standard Code
European (EP)Cefixime EP Impurity AC₁₆H₁₇N₅O₈S₂≤0.5%SZ-C081002 [2]
British (BP)Related Compound AC₁₆H₁₇N₅O₈S₂≤0.5%TRC-C242820 [7]
Manufacturer StandardsCefixime Impurity-AC₁₆H₁₇N₅O₈S₂>95% purity for referenceSZ-C081002 [2]

Pharmaceutical reference standard providers supply this impurity with a minimum purity of >95% for analytical applications, accompanied by comprehensive characterization data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to ensure proper identification [2] [4]. The impurity is typically supplied in milligram to gram quantities under controlled storage conditions (2-8°C) to maintain stability [1] [2].

Structural Relationship to Cefixime API

Cefixime Impurity A shares the core β-lactam structure characteristic of cephalosporin antibiotics but features distinct modifications that alter its physicochemical properties. Unlike the parent cefixime molecule (C₁₆H₁₅N₅O₇S₂; MW 453.45 g/mol), Impurity A contains a furothiazine moiety instead of the vinyl group at position 3 of the cephem ring [3] [7]. This structural divergence arises during the synthetic pathway or under specific stress conditions, particularly thermal degradation [3]. The Z-configuration of the oxime group (carboxymethoxyimino) adjacent to the aminothiazole ring is preserved, mirroring the stereochemical requirement for antibacterial activity in the parent compound [3] [9].

The molecular weight difference of approximately 18 Da between cefixime (MW 453.45 g/mol) and Impurity A (MW 471.47 g/mol) corresponds to the addition of a water molecule and methyl group, consistent with the formation of the 5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazine substituent [1] [3]. This structural modification significantly impacts polarity and chromatographic behavior, enabling separation from the API using reversed-phase HPLC methods. Mass spectrometry analyses confirm the protonated molecular ion ([M+H]⁺) of Impurity A at m/z 472, consistent with its molecular weight, with characteristic MS/MS fragments at m/z 410 and 384 corresponding to losses of H₂O and CO groups, respectively [3].

Table 2: Structural Comparison of Cefixime API and Impurity A

CharacteristicCefixime APIImpurity A
Systematic Name(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidα-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid
Molecular FormulaC₁₆H₁₅N₅O₇S₂C₁₆H₁₇N₅O₈S₂
Molecular Weight453.45 g/mol471.47 g/mol
Key Structural Feature3-Ethenyl group on cephem ring5-Methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazine moiety
Mass Spec [M+H]⁺454 m/z472 m/z [3]
Chromatographic RRT1.000.8 (relative to cefixime) [3]

Regulatory Significance in Pharmaceutical Quality Control

Cefixime Impurity A holds significant regulatory importance as a critical quality attribute in cefixime manufacturing. International regulatory guidelines, including ICH Q3A(R2) and Q3B(R2), mandate strict control of specified impurities exceeding the identification threshold of 0.1% in APIs and drug products [2] [4]. Pharmacopoeial monographs typically set the acceptance criterion for this impurity at not more than 0.5% in cefixime raw materials and finished formulations, necessitating validated analytical methods for its quantification throughout the product lifecycle [3] [5].

Regulatory submissions for cefixime-containing products, including Abbreviated New Drug Applications (ANDAs), require complete impurity profiling using authenticated reference standards of Impurity A to demonstrate analytical method specificity and accuracy [2]. The impurity's presence serves as a critical stability indicator since its levels may increase under thermal stress conditions, as demonstrated in accelerated stability studies where thermal stress solutions showed increased Impurity A concentrations compared to fresh samples [3]. Consequently, manufacturers implement stringent process controls during API synthesis, including:

  • Optimization of reaction conditions to minimize formation
  • Implementation of purification techniques (crystallization, chromatography)
  • In-process testing with impurity-specific methods [4] [8]

Analytical control strategies employ validated stability-indicating HPLC methods capable of separating Impurity A from other process-related impurities and degradation products. The British Pharmacopoeia method initially utilized a phosphate buffer system incompatible with mass spectrometry, but modernized approaches employ MS-compatible mobile phases (water:acetonitrile with 0.5% formic acid) to enable simultaneous quantification and structural confirmation [3] [5]. These methods must demonstrate specificity, accuracy (recovery 94.6–98.4%), and precision (RSD <3.3%) across the quantification range of 0.9–1000.0 μg/mL, with detection limits as low as 0.26 μg/mL [3].

Regulatory-compliant certificates of analysis for reference standards include full structural characterization data (¹H NMR, ¹³C NMR, IR, HPLC purity) from cGMP facilities to ensure traceability to pharmacopoeial standards [2] [4]. Current patent literature describes advanced detection techniques specifically optimized for this impurity, highlighting the ongoing regulatory emphasis on robust impurity control strategies for cephalosporin antibiotics [5].

Properties

CAS Number

1335475-08-5

Product Name

Cefixime impurity A

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.47

Synonyms

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.